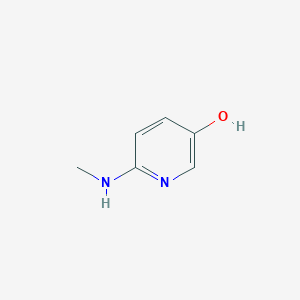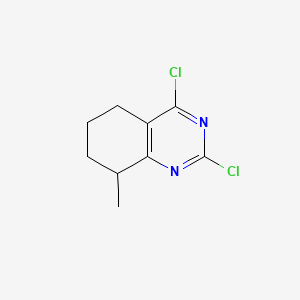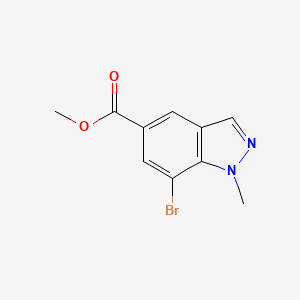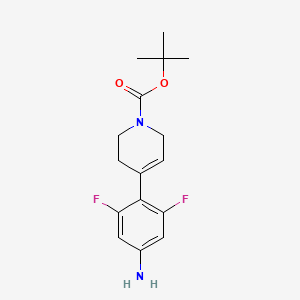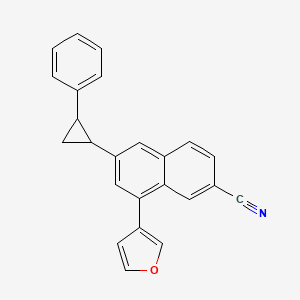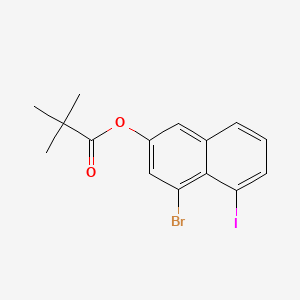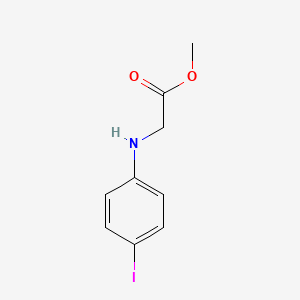
(4-Iodophenylamino)acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodophenylamino)acetic acid methyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an aminoacetic acid methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenylamino)acetic acid methyl ester typically involves the esterification of (4-Iodophenylamino)acetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
(4-Iodophenylamino)acetic acid+MethanolAcid Catalyst(4-Iodophenylamino)acetic acid methyl ester+Water
Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
(4-Iodophenylamino)acetic acid methyl ester undergoes various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of the iodine atom.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.
Major Products Formed
Hydrolysis: (4-Iodophenylamino)acetic acid and methanol.
Reduction: (4-Phenylamino)acetic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Iodophenylamino)acetic acid methyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (4-Iodophenylamino)acetic acid methyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodine atom can play a crucial role in these interactions by influencing the compound’s binding affinity and reactivity .
類似化合物との比較
Similar Compounds
(4-Iodophenylacetic acid): Similar structure but lacks the amino and ester groups.
(4-Bromophenylamino)acetic acid methyl ester: Similar structure with bromine instead of iodine.
(4-Chlorophenylamino)acetic acid methyl ester: Similar structure with chlorine instead of iodine.
Uniqueness
(4-Iodophenylamino)acetic acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical behaviors and interactions .
特性
分子式 |
C9H10INO2 |
|---|---|
分子量 |
291.09 g/mol |
IUPAC名 |
methyl 2-(4-iodoanilino)acetate |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
InChIキー |
YPZFVBOTMJZVMD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


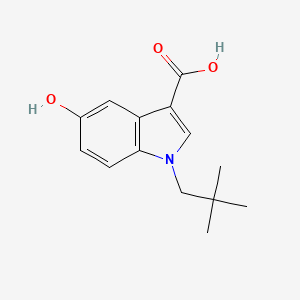

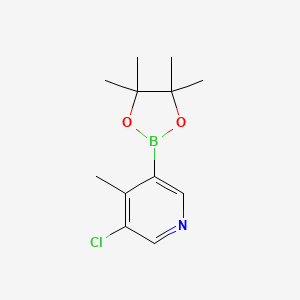
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)

